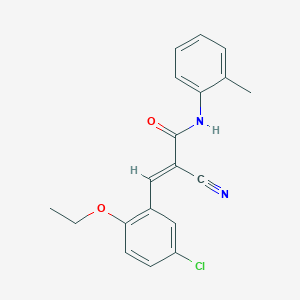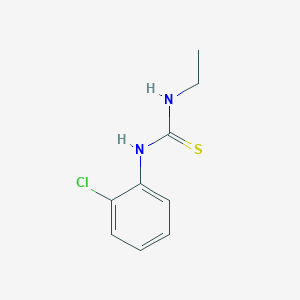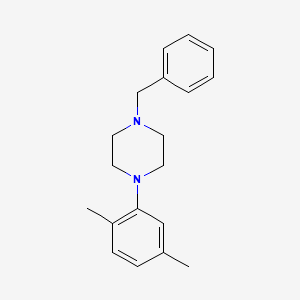
(2,4-dimethoxybenzyl)(3-methylbenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-dimethoxybenzyl)(3-methylbenzyl)amine, also known as DMMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. DMMA is a member of the family of benzylamines, which are known for their diverse biological activities, including antitumor, antiviral, and antibacterial effects.
科学研究应用
(2,4-dimethoxybenzyl)(3-methylbenzyl)amine has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. (2,4-dimethoxybenzyl)(3-methylbenzyl)amine has also been shown to have antiviral activity against the influenza virus and the herpes simplex virus. Additionally, (2,4-dimethoxybenzyl)(3-methylbenzyl)amine has been investigated for its antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
作用机制
The mechanism of action of (2,4-dimethoxybenzyl)(3-methylbenzyl)amine is not fully understood. However, it has been suggested that (2,4-dimethoxybenzyl)(3-methylbenzyl)amine may exert its biological activity by inhibiting key enzymes involved in cancer cell growth, viral replication, and bacterial cell wall synthesis. (2,4-dimethoxybenzyl)(3-methylbenzyl)amine may also induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects
(2,4-dimethoxybenzyl)(3-methylbenzyl)amine has been shown to have various biochemical and physiological effects. In cancer cells, (2,4-dimethoxybenzyl)(3-methylbenzyl)amine has been shown to induce cell cycle arrest and inhibit cell proliferation. (2,4-dimethoxybenzyl)(3-methylbenzyl)amine has also been shown to induce apoptosis in cancer cells, leading to their destruction. In viral infections, (2,4-dimethoxybenzyl)(3-methylbenzyl)amine has been shown to inhibit viral replication by interfering with viral protein synthesis. In bacterial infections, (2,4-dimethoxybenzyl)(3-methylbenzyl)amine has been shown to inhibit bacterial cell wall synthesis, leading to bacterial cell death.
实验室实验的优点和局限性
(2,4-dimethoxybenzyl)(3-methylbenzyl)amine has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. (2,4-dimethoxybenzyl)(3-methylbenzyl)amine also exhibits potent biological activity against various cancer cell lines, viruses, and bacteria, making it a suitable candidate for drug discovery. However, (2,4-dimethoxybenzyl)(3-methylbenzyl)amine has some limitations for lab experiments. It is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Additionally, (2,4-dimethoxybenzyl)(3-methylbenzyl)amine has not been extensively studied in animal models, making it difficult to assess its safety and efficacy in vivo.
未来方向
There are several future directions for research on (2,4-dimethoxybenzyl)(3-methylbenzyl)amine. One direction is to further investigate its mechanism of action and biological activity. This could involve studying the molecular targets of (2,4-dimethoxybenzyl)(3-methylbenzyl)amine and how it interacts with them. Another direction is to investigate the safety and efficacy of (2,4-dimethoxybenzyl)(3-methylbenzyl)amine in animal models. This could involve conducting preclinical studies to assess its toxicity and pharmacokinetics. Additionally, (2,4-dimethoxybenzyl)(3-methylbenzyl)amine could be further investigated for its potential applications in drug discovery, particularly in the development of novel antitumor, antiviral, and antibacterial agents.
Conclusion
In conclusion, (2,4-dimethoxybenzyl)(3-methylbenzyl)amine is a promising compound with potential applications in drug discovery. It exhibits potent biological activity against various cancer cell lines, viruses, and bacteria, making it a suitable candidate for drug development. However, further research is needed to fully understand its mechanism of action, safety, and efficacy. With continued research, (2,4-dimethoxybenzyl)(3-methylbenzyl)amine has the potential to be a valuable tool in the fight against cancer, viral infections, and bacterial infections.
合成方法
(2,4-dimethoxybenzyl)(3-methylbenzyl)amine can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with 3-methylbenzylamine in the presence of a reducing agent. The resulting product is purified using column chromatography to obtain pure (2,4-dimethoxybenzyl)(3-methylbenzyl)amine. The synthesis of (2,4-dimethoxybenzyl)(3-methylbenzyl)amine has been optimized to yield high purity and high yield, making it a suitable candidate for scientific research applications.
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-[(3-methylphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13-5-4-6-14(9-13)11-18-12-15-7-8-16(19-2)10-17(15)20-3/h4-10,18H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLOEJLYCBUKLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5528209 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[3-(2-furyl)-2-propen-1-ylidene]-5-methyl-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5787942.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5787944.png)


![6,6-dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5787958.png)

![6-allyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5787968.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B5787982.png)
![2-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5787990.png)


![5-chloro-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5788019.png)

![N-cyclopropyl-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5788039.png)